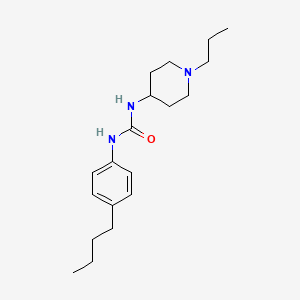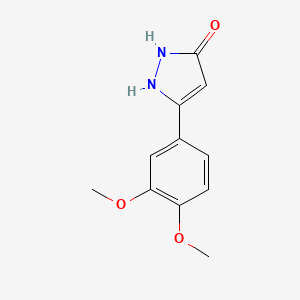![molecular formula C16H26N2O B5395988 3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile](/img/structure/B5395988.png)
3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile, also known as JNJ-1930942, is a small molecule inhibitor of TRPV1 (Transient Receptor Potential Vanilloid 1) channels. TRPV1 channels are involved in the sensation of pain, heat, and inflammation. JNJ-1930942 has been extensively studied for its potential therapeutic applications in the treatment of various pain-related disorders.
Mécanisme D'action
3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile acts as a selective inhibitor of TRPV1 channels, which are involved in the sensation of pain, heat, and inflammation. By inhibiting these channels, 3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile is able to reduce the transmission of pain signals and decrease inflammation.
Biochemical and Physiological Effects:
3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to decrease the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile has also been shown to reduce the activation of microglia, immune cells in the central nervous system that are involved in the development of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. It is also a selective inhibitor of TRPV1 channels, which allows for the study of the specific role of these channels in pain and inflammation. However, 3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile also has limitations as a research tool. It is a potent inhibitor of TRPV1 channels, which can lead to off-target effects. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile. One area of research is the development of more selective TRPV1 channel inhibitors that have fewer off-target effects. Another area of research is the study of the long-term effects of TRPV1 channel inhibition on pain and inflammation. Additionally, 3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile could be studied in combination with other pain medications to determine if it has synergistic effects. Finally, 3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile could be studied in clinical trials to determine its efficacy and safety in the treatment of pain-related disorders.
Méthodes De Synthèse
3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile can be synthesized using a multistep process involving various chemical reactions. The synthesis starts with the preparation of 3-(diethylamino)-1-propyne, which is then reacted with 1-bromo-3-chloropropane to obtain 3-(diethylamino)-1-propyl-1,3-dihydro-2H-benzimidazol-2-one. This compound is then reacted with cyclohexylmagnesium bromide to obtain the desired product, 3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile.
Applications De Recherche Scientifique
3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile has been extensively studied for its potential therapeutic applications in the treatment of various pain-related disorders, including neuropathic pain, inflammatory pain, and osteoarthritis pain. It has been shown to be effective in reducing pain and inflammation in animal models of these disorders.
Propriétés
IUPAC Name |
3-[1-[3-(diethylamino)prop-1-ynyl]cyclohexyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-18(4-2)14-8-12-16(19-15-9-13-17)10-6-5-7-11-16/h3-7,9-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPFTBFGOZYOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC1(CCCCC1)OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5395907.png)


![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5395933.png)
![4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B5395940.png)

![(3S*,5S*)-1-(cyclopentylcarbonyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5395947.png)
![methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5395957.png)

![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5395964.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5395973.png)
![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5395983.png)
![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5395992.png)
